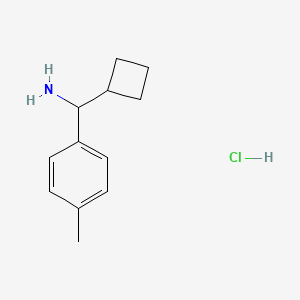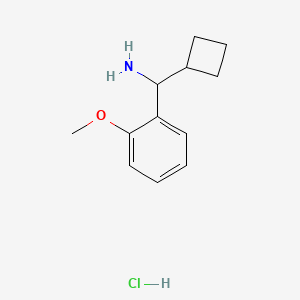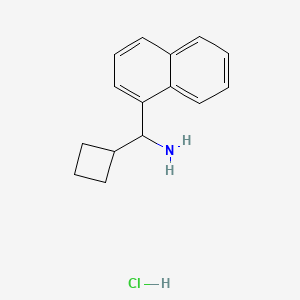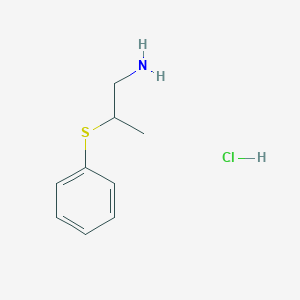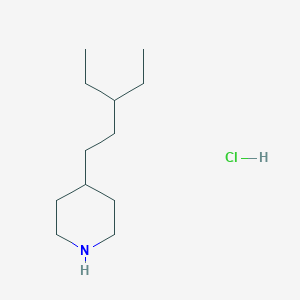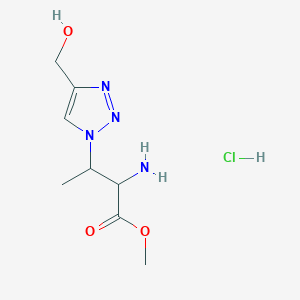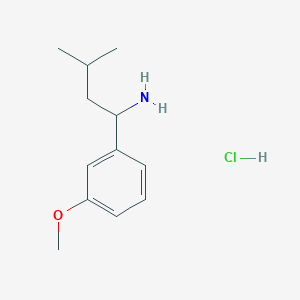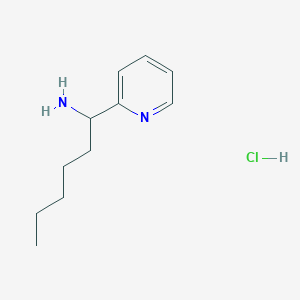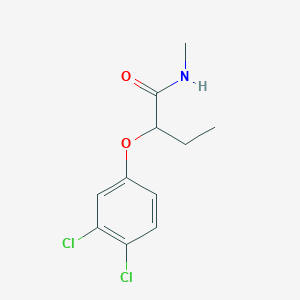
2-(3,4-dichlorophenoxy)-N-methylbutanamide
説明
2-(3,4-dichlorophenoxy)-N-methylbutanamide is a useful research compound. Its molecular formula is C11H13Cl2NO2 and its molecular weight is 262.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生化学分析
Biochemical Properties
2-(3,4-Dichlorophenoxy)-N-methylbutanamide plays a significant role in biochemical reactions, particularly in plant systems. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. For instance, it has been shown to influence the activity of nitrate reductase and nitrite reductase, which are crucial enzymes in nitrogen metabolism. Additionally, this compound affects the expression of genes involved in ion uptake and transport, such as ZmSOS1, ZmHKT1, ZmNHX1, and ZmSKOR .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In plant cells, it enhances photosynthetic capacity, improves water status, and maintains ion homeostasis under stress conditions. This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the expression of genes involved in stress responses and ion transport .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to the activation or inhibition of enzymes involved in key metabolic pathways. For example, it enhances the activity of nitrate reductase and nitrite reductase, which are essential for nitrogen assimilation. Additionally, it modulates the expression of genes involved in ion transport, thereby maintaining ion homeostasis under stress conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance stress tolerance and improve metabolic functions. At high doses, it may exhibit toxic or adverse effects, such as disrupting ion homeostasis and causing oxidative stress. Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nitrogen metabolism and ion transport. It interacts with enzymes such as nitrate reductase and nitrite reductase, influencing the levels of key metabolites. Additionally, it affects the expression of genes involved in ion uptake and transport, thereby modulating metabolic flux and maintaining ion homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall efficacy. The compound’s transport mechanisms are crucial for its role in modulating cellular processes and stress responses .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is critical for its interactions with enzymes and other biomolecules, enabling it to exert its effects on cellular processes and stress responses .
特性
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-3-10(11(15)14-2)16-7-4-5-8(12)9(13)6-7/h4-6,10H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZMYVACWFQQKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC)OC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


